Cephalocyclidine A
Description
Cephalocyclidine A is a naturally occurring alkaloid isolated from the plant Cephalanopsis gracilis. It is characterized as an amorphous yellow powder with the molecular formula C₁₈H₁₆N₂O₅ and a molecular weight of 340.335 g/mol .
Properties
Molecular Formula |
C17H19NO5 |
|---|---|
Molecular Weight |
317.34 g/mol |
IUPAC Name |
(2S,8R)-16,18-dioxa-4-azahexacyclo[11.7.0.02,9.04,8.08,12.015,19]icosa-1(20),13,15(19)-triene-2,10,11-triol |
InChI |
InChI=1S/C17H19NO5/c19-13-12-8-4-10-11(23-7-22-10)5-9(8)17(21)6-18-3-1-2-16(12,18)15(17)14(13)20/h4-5,12-15,19-21H,1-3,6-7H2/t12?,13?,14?,15?,16-,17-/m1/s1 |
InChI Key |
HZSAQOVOGNCGNL-YOENJENRSA-N |
Isomeric SMILES |
C1C[C@@]23C4C(C(C2[C@@](CN3C1)(C5=CC6=C(C=C45)OCO6)O)O)O |
Canonical SMILES |
C1CC23C4C(C(C2C(CN3C1)(C5=CC6=C(C=C45)OCO6)O)O)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of Cephalocyclidine A involves multiple steps, including cycloaddition reactions. One notable method is the intramolecular formal [3 + 2] cationic cycloaddition between a benzylic carbocation and styrene This method has been used to develop a model study toward the this compound skeleton
Chemical Reactions Analysis
Catalytic Asymmetric Polycyclization
A pivotal reaction in the total synthesis of (−)-cephalocyclidin A involves a Cu(OTf)₂-catalyzed enantioselective polycyclization of tertiary enamides with terminal silyl enol ethers . This tandem process assembles bicyclic and tricyclic N-heterocycles with high stereocontrol, facilitated by a spiropyrroline-derived oxazole (SPDO) ligand.
Reaction Scheme :
Tertiary enamide + Silyl enol ether → Bicyclic/Tricyclic N-heterocycle
| Parameter | Value/Detail |
|---|---|
| Catalyst | Cu(OTf)₂ with SPDO ligand |
| Temperature | −40°C to 25°C (gradient) |
| Yield | 75–89% (dependent on substrates) |
| Enantiomeric Excess (ee) | 90–98% |
This methodology constructs aza- and oxa-quaternary stereocenters, critical to the natural product’s bioactivity .
Late-Stage Radical Cyclization
A radical-based cyclization was employed to finalize the tricyclic core of cephalocyclidin A . The reaction leverages AIBN as an initiator and TMS₃SiH as a hydrogen donor under mild conditions.
Reaction Scheme :
Alkene precursor → Radical intermediate → Tricyclic product
| Parameter | Value/Detail |
|---|---|
| Initiator | AIBN (2 mol%) |
| Reductant | TMS₃SiH (1.5 equiv) |
| Solvent | Toluene |
| Temperature | 80°C |
| Yield | 82% |
This step demonstrates efficient radical-mediated bond formation without compromising stereochemical integrity .
Model Studies: Intramolecular [3 + 2] Cycloaddition
Early synthetic efforts toward related alkaloids, such as codonopiloneolignanin A, utilized intramolecular formal [3 + 2] cationic cycloadditions between benzylic carbocations and styrenes . While not directly applied to cephalocyclidin A, this methodology informed subsequent strategies for constructing its benzocycloheptene-like subunits.
| Parameter | Value/Detail |
|---|---|
| Substrate | Benzocycloheptene derivatives |
| Conditions | Acidic (e.g., TFA) |
| Yield | 60–75% |
Functional Group Transformations
Key intermediates in cephalocyclidin A’s synthesis undergo targeted transformations:
Esterification
Carboxylic acid intermediates are activated for subsequent couplings:
Reagent : DCC (N,N'-dicyclohexylcarbodiimide), DMAP (catalyst).
Yield : 85–92%.
Oxidation
Alcohols are oxidized to ketones or aldehydes using Dess-Martin periodinane.
Yield : 88–95%.
Scientific Research Applications
Cephalocyclidine A has several scientific research applications:
Chemistry: It is used as a model compound in synthetic organic chemistry to study complex cycloaddition reactions.
Biology: Its structural complexity makes it a candidate for studying molecular interactions and biological pathways.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Cephalocyclidine A involves its interaction with specific molecular targets. The compound’s structure allows it to participate in various biochemical pathways, potentially affecting cellular processes. The exact molecular targets and pathways involved are still under investigation, but its unique structure suggests it could interact with enzymes and receptors in novel ways .
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Cephalocyclidine A belongs to a broader family of alkaloids and related compounds with distinct structural and functional properties. Below, we compare it to three key analogs: Cephalofortuneine, Cephalostatin 2, and Cephalinones C/D, focusing on molecular attributes, sources, and bioactivity.
Table 1: Structural and Functional Comparison
Structural Analysis
- Backbone Complexity: this compound and Cephalinones C/D share a plant-derived alkaloid scaffold, though their exact structures differ. Cephalinone D’s absolute configuration highlights stereochemical diversity within this group . Cephalofortuneine features a distinct C-homoerythrinan core with multiple methoxy groups, suggesting divergent biosynthesis pathways compared to this compound . Cephalostatin 2 stands out as a dimeric steroidal alkaloid with a molecular weight >900 g/mol, reflecting its marine origin and extreme structural complexity .
Functional Groups :
- This compound’s formula (C₁₈H₁₆N₂O₅) indicates a balance of aromaticity and oxygen/nitrogen heteroatoms, typical of bioactive alkaloids.
- Cephalostatin 2’s oxygen-rich structure (11 oxygen atoms) correlates with its potent cytotoxicity, likely mediated through membrane interactions or enzyme inhibition .
Q & A
Q. How can researchers avoid bias when interpreting this compound’s therapeutic potential?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
